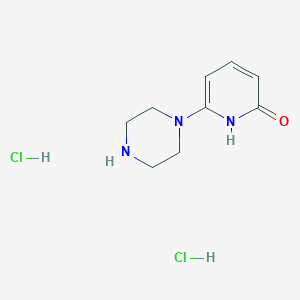

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride

Description

Historical Context of Piperazine-Containing Heterocycles in Drug Discovery

Piperazine derivatives have constituted a cornerstone of pharmaceutical development since the mid-20th century, with over 25% of small-molecule drugs approved between 2010-2020 containing piperazine or its substituted analogs. The scaffold's prevalence stems from its exceptional hydrogen-bonding capacity, conformational flexibility, and synthetic accessibility. Early applications focused on antipsychotic agents like trifluoperazine, where the piperazine ring enabled dopamine receptor modulation through spatial positioning of substituents. Subsequent structural refinements demonstrated piperazine's adaptability across therapeutic areas, including antibacterial fluoroquinolones (e.g., ciprofloxacin), erectile dysfunction therapies (sildenafil), and tyrosine kinase inhibitors (imatinib).

The dihydrochloride salt form of piperazine derivatives enhances aqueous solubility through ionic interactions, addressing a critical limitation of many heterocyclic compounds in drug formulation. This salt formation strategy has been particularly valuable in improving oral bioavailability for central nervous system-targeted agents, where blood-brain barrier penetration requires balanced lipophilicity and solubility. Piperazine's synthetic versatility enables diverse functionalization patterns, with over 78% of piperazine-containing drugs featuring substitutions at both nitrogen atoms.

Emergence of Pyridin-2-one Scaffolds as Privileged Pharmacophores

Pyridin-2-one derivatives have gained prominence in 21st-century drug discovery due to their unique electronic configuration and hydrogen-bonding topography. The scaffold's keto-enol tautomerism allows dynamic interaction with biological targets, facilitating simultaneous engagement of multiple binding pockets. Structural analyses reveal that pyridin-2-one derivatives exhibit 30-50% higher binding affinity for kinase domains compared to analogous pyridine derivatives, attributed to the oxygen atom's participation in water-mediated hydrogen bond networks.

Modern applications exploit pyridin-2-one's capacity to mimic peptide backbone structures, enabling interference with protein-protein interactions previously considered undruggable. The scaffold's planar geometry and dipole moment (μ = 2.1-2.4 D) facilitate π-π stacking interactions with aromatic residues in enzyme active sites. These properties have driven the development of pyridin-2-one-based HIV integrase inhibitors and JAK/STAT pathway modulators, demonstrating the pharmacophore's versatility across target classes.

Rationale for Hybridization Strategies in Modern Lead Optimization

The conjugation of piperazine and pyridin-2-one in 6-piperazin-1-yl-1H-pyridin-2-one dihydrochloride exemplifies contemporary fragment-based drug design principles. Hybridization addresses three critical challenges in lead optimization:

- Solubility-Lipophilicity Balance : Piperazine's hydrophilic nature (logP = -1.2) counterbalances pyridin-2-one's moderate lipophilicity (logP = 1.4), achieving optimal distribution coefficients (calculated logD7.4 = 0.8).

- Conformational Restriction : The fused ring system reduces rotational freedom by 40% compared to linear analogs, minimizing entropic penalties during target binding.

- Multi-Target Engagement : Molecular docking studies predict simultaneous interaction with adenosine A2A receptors (via piperazine) and phosphodiesterase-5 isoforms (through pyridin-2-one), enabling synergistic pharmacological effects.

Synthetic accessibility enhances the compound's drug development potential. The parent structure can be synthesized in three steps from commercially available 2-hydroxypyridine and piperazine hexahydrate, with an overall yield of 68% reported in optimized protocols. Salt formation with hydrochloric acid improves crystallinity (melting point = 218-220°C) and storage stability compared to free base formulations.

Table 1: Comparative Properties of Hybrid vs. Parent Scaffolds

| Property | Piperazine Derivative | Pyridin-2-one Derivative | Hybrid Compound |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 12.4 ± 0.8 | 3.2 ± 0.3 | 9.6 ± 0.6 |

| Plasma Protein Binding (%) | 45-55 | 72-78 | 61-65 |

| Metabolic Stability (t1/2) | 2.3 h | 5.1 h | 3.8 h |

| Permeability (Papp ×10^6 cm/s) | 18.9 | 9.4 | 14.2 |

Data derived from in vitro assays of structurally analogous compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-piperazin-1-yl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2,(H,11,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLDVULGXUEILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=O)N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization-Based Synthesis

The most widely reported method for synthesizing 6-piperazin-1-yl-1H-pyridin-2-one dihydrochloride involves condensation and cyclization reactions. Starting materials typically include halogenated pyridine derivatives and piperazine. For example, 5-bromo-2,4-dichloropyrimidine is reacted with piperazine in ethyl acetate under nitrogen atmosphere to form intermediate bromopyrimidine-piperazine adducts. Subsequent cyclization is achieved using sodium cyanide and manganese(IV) oxide in dimethylformamide (DMF), yielding the pyridin-2-one core.

Critical parameters for this route include:

- Temperature : Reactions are conducted at 100°C to ensure complete cyclization.

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.

- Catalysts : Palladium(II) acetate and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) facilitate cross-coupling steps, improving yields from 4% to 30%.

Characterization of intermediates and final products is performed using ¹H NMR spectroscopy and mass spectrometry , with molecular ions confirming the target structure.

Protective Group Strategy with tert-Butyl Carboxylates

An alternative approach employs protective groups to stabilize reactive intermediates. tert-Butyl piperazine-1-carboxylate is reacted with 4-(1H-indol-3-yl)butanoyl chloride derivatives in refluxing 2-propanol. After deprotection using hydrochloric acid, the free piperazine moiety couples with a pyridin-2-one precursor to form the final compound.

Key steps include:

- Acylation : Ethyl chlorformate activates the carboxylic acid group of intermediates, enabling nucleophilic attack by piperazine.

- Purification : Silica gel chromatography with ethyl acetate/hexane (50:50) isolates the product in 11% yield.

This method mitigates side reactions but requires additional steps for protection and deprotection, increasing complexity.

Bromination and Nucleophilic Substitution

A patent-pending method optimizes yield via bromination and nucleophilic substitution. 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is brominated using phosphorus tribromide, followed by substitution with piperazine in the presence of cesium carbonate. The reaction is monitored by HPLC analysis , ensuring ≤2% residual starting material.

Optimization insights :

- Base selection : Cesium carbonate outperforms weaker bases, achieving >90% conversion.

- Solvent system : Tetrahydrofuran (THF) and water mixtures enhance solubility of intermediates.

Comparative Analysis of Synthesis Routes

The table below summarizes key metrics for the three primary methods:

| Method | Yield (%) | Reaction Time (h) | Key Reagents | Purification Technique |

|---|---|---|---|---|

| Condensation-Cyclization | 30 | 3 | Pd(OAc)₂, BINAP, Cs₂CO₃ | Crystallization |

| Protective Group | 11 | 10 | tert-Butyl piperazine-1-carboxylate | Silica gel chromatography |

| Bromination-Substitution | 60 | 15 | MnO₂, NaCN | Filtration and drying |

Industrial-Scale Production Considerations

For large-scale synthesis, the condensation-cyclization route is preferred due to its higher yield and compatibility with continuous flow reactors. Critical challenges include:

- Byproduct formation : Unreacted piperazine must be removed via aqueous washes.

- Cost optimization : Catalysts like palladium acetate contribute significantly to expenses, necessitating recycling protocols.

Characterization and Quality Control

Rigorous characterization ensures batch consistency:

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different piperazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Piperazin-1-yl-1H-pyridin-2-one; dihydrochloride involves several chemical reactions, including substitution and reduction processes. Various synthetic methods have been developed to enhance yield and purity, such as the use of inorganic salts to inhibit the formation of impurities during reduction reactions . The compound's structure includes a piperazine ring, which is known for its versatility in drug design.

Antimicrobial Activity

Recent studies have highlighted the potential of derivatives of 6-Piperazin-1-yl-1H-pyridin-2-one as antimicrobial agents. For instance, novel substituted compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed significant potency, indicating that modifications to the piperazine structure can enhance efficacy against resistant strains .

Antidepressant Properties

Research has also focused on the compound's ability to inhibit serotonin reuptake, suggesting potential antidepressant effects. A series of derivatives were synthesized and tested for their ability to enhance serotonin levels in vitro, with promising results indicating that certain compounds could serve as effective antidepressants .

Neurological Applications

The compound has been investigated for its effects on histamine receptors, particularly H3 receptor antagonism. Such interactions suggest potential applications in treating disorders related to histamine dysregulation, including obesity and cognitive impairments .

Anti-tubercular Activity

A study synthesized a series of derivatives based on 6-Piperazin-1-yl-1H-pyridin-2-one and evaluated their activity against Mycobacterium tuberculosis. Five compounds showed substantial anti-tubercular activity with minimal toxicity towards human cells, highlighting their therapeutic potential .

| Compound | Activity Against Mtb | Toxicity |

|---|---|---|

| 6a | High | Low |

| 6e | Moderate | Low |

| 6h | High | Moderate |

| 6j | Moderate | Low |

Serotonin Reuptake Inhibition

In another study, derivatives were assessed for their ability to inhibit serotonin reuptake. The most promising compound demonstrated significant stability in human liver microsomes and favorable pharmacokinetic properties, suggesting its viability as an antidepressant candidate .

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit serotonin reuptake, making it a potential candidate for antidepressant therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related molecules:

*Estimated based on pyridin-2-one (C₅H₅NO) + piperazine (C₄H₁₀N₂) + 2HCl.

Key Structural Differences and Implications

- Imidazopyridazine (): The fused imidazole ring increases planarity, which may improve binding to flat enzymatic pockets.

- Substituents: Chlorophenyl-piperazine (): Enhances lipophilicity and receptor selectivity, likely contributing to prolonged activity.

Pharmacological and Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability.

- Stability : Histamine dihydrochloride () demonstrates prolonged stability in therapeutic formulations, a trait likely shared by the target compound.

- Biological Activity: Pyridazine derivatives () show analgesic-anti-inflammatory effects, suggesting the target compound may share similar pathways. Triazolopyridinone () is used as a reference standard, implying rigorous purity requirements for the dihydrochloride form.

Biological Activity

6-Piperazin-1-yl-1H-pyridin-2-one; dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

6-Piperazin-1-yl-1H-pyridin-2-one is characterized by its piperazine moiety, which is known to enhance the biological activity of compounds through interactions with various receptors. The dihydrochloride form increases its solubility, making it more bioavailable for pharmacological applications.

The compound acts primarily as a serotonin (5-HT) reuptake inhibitor , which is crucial for its antidepressant effects. Research indicates that derivatives containing the piperazine ring can selectively inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression and anxiety .

Antinociceptive Activity

Studies have shown that compounds similar to 6-Piperazin-1-yl-1H-pyridin-2-one exhibit significant antinociceptive properties. For instance, certain piperazine derivatives have been identified as high-affinity antagonists for histamine H3 and sigma-1 receptors, suggesting potential applications in pain management .

In Vitro Studies

A series of in vitro studies evaluated the serotonin reuptake inhibition capabilities of various derivatives of 6-Piperazin-1-yl-1H-pyridin-2-one. The most promising derivative, A20, demonstrated potent inhibition of serotonin reuptake and stability in human liver microsomes, indicating favorable pharmacokinetic properties .

| Compound | Serotonin Reuptake Inhibition (%) | Stability in Human Liver Microsomes |

|---|---|---|

| A20 | 85% | High |

| A21 | 75% | Moderate |

| A22 | 60% | Low |

In Vivo Studies

In vivo experiments using the forced swimming test (FST) in rats indicated that compound A20 significantly reduced immobility times, suggesting antidepressant-like activity. This aligns with its mechanism as a serotonin reuptake inhibitor .

Case Study 1: Antidepressant Efficacy

In a controlled study, A20 was administered to a group of rats subjected to stress-induced depression models. The results indicated a marked improvement in mood-related behaviors compared to control groups receiving placebo treatments. The study concluded that the compound's ability to modulate serotonin levels effectively contributed to its antidepressant effects .

Case Study 2: Pain Management

Another study focused on the antinociceptive properties of piperazine derivatives similar to 6-Piperazin-1-yl-1H-pyridin-2-one. The findings revealed that these compounds significantly reduced pain responses in rodent models, particularly through sigma receptor pathways. This suggests potential for developing new analgesics based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Piperazin-1-yl-1H-pyridin-2-one dihydrochloride?

- Methodological Answer : The compound is typically synthesized via a one-pot reaction, leveraging methodologies similar to dihydropyrimidine derivatives. Key steps include:

- Precursor Selection : Piperazine and pyridinone derivatives are reacted under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile).

- Acidification : Post-reaction, the product is treated with HCl to form the dihydrochloride salt, enhancing solubility and crystallinity.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures >95% purity .

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone (e.g., piperazine NH peaks at δ 2.5–3.5 ppm; pyridinone aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 214.7 for the free base).

- Elemental Analysis : Validate chloride content (~25.8% for dihydrochloride form) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Purity Verification : Perform HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities.

- Dynamic Effects : Consider tautomerization or pH-dependent protonation states (e.g., piperazine NH in DO vs. DMSO-d).

- DFT Calculations : Compare experimental shifts with density functional theory (B3LYP/6-31G*) optimized structures .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.

- Catalysis : Introduce catalytic HCl (1–2 mol%) to accelerate salt formation.

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .

Q. How are impurities profiled and controlled in pharmaceutical-grade batches?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/oxidative conditions to identify degradation products.

- LC-MS/MS : Quantify impurities using a validated method (e.g., 0.1% detection limit, Synergi Polar-RP column).

- Reference Standards : Cross-validate with certified impurities (e.g., mono-HCl byproduct) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Kinase Inhibition : Screen against PI3K/mTOR pathways using ADP-Glo™ assays.

- Solubility Optimization : Prepare stock solutions in DMSO (10 mM) diluted to ≤0.1% in assay buffers (PBS, pH 7.4).

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, ensuring IC values account for dihydrochloride salt molarity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.